meso-2,3-Butanediol
Overview
Description
meso-2,3-Butanediol: is an organic compound with the molecular formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: dextro, levo, and meso. The meso form is unique because it is achiral, meaning it does not have a mirror image that is non-superimposable. This compound is a colorless, odorless liquid that is miscible with water and has various industrial and scientific applications.
Scientific Research Applications
Chemistry:
Precursor for Polyurethanes: meso-2,3-Butanediol is used as a monomer in the production of bio-based polyurethanes.
Solvent: It is used as a solvent in various chemical reactions.
Biology:
Antiseptic Agent:
Medicine:
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Synthetic Rubber Production: this compound can be converted to 1,3-butadiene, which is used in the production of synthetic rubber.
Biofuels: It is a promising compound for the production of biofuels.
Mechanism of Action
Target of Action
Meso-2,3-Butanediol (Meso-2,3-BD) is primarily targeted by bacteria such as Klebsiella pneumoniae and Bacillus licheniformis . These bacteria utilize Meso-2,3-BD in their metabolic processes, specifically in the production of biofuels and other biochemicals .
Mode of Action
The interaction of Meso-2,3-BD with its bacterial targets involves the conversion of this compound into other useful substances. For instance, in Klebsiella pneumoniae, glycerol dehydrogenase (Gdh) acts as a catalyst for the biosynthesis of D-2,3-BD from its precursor acetoin . The deletion of the gdh gene inhibits the flux of acetoin to D-2,3-BD biosynthesis, leading to the production of Meso-2,3-BD .
Biochemical Pathways
The production of Meso-2,3-BD involves several biochemical pathways. In Klebsiella pneumoniae, the conversion of pyruvate to α-acetolactate is a crucial step in the synthesis of Meso-2,3-BD . Additionally, the conversion of R-acetoin to 2 R,3 R-butanediol and S-acetoin to Meso-2,3-BD is catalyzed by glycerol dehydrogenase .
Result of Action
The action of Meso-2,3-BD results in the production of biofuels and other valuable chemicals. For instance, Meso-2,3-BD can be used as a monomer for bio-based polyurethanes or as an antiseptic agent . It can also be converted to 1,3-butadiene, which is used in the preparation of synthetic rubber .
Action Environment
The production of Meso-2,3-BD is influenced by various environmental factors. For example, the production of Meso-2,3-BD is generally promoted at low pH levels (i.e., acidic conditions) . Furthermore, the production of Meso-2,3-BD under low oxygen conditions has been reported . The type of carbon source used in the fermentation process also significantly influences the production of Meso-2,3-BD .
Safety and Hazards
When handling meso-2,3-Butanediol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The synthesis of a non-toxic chemical such as 2,3-BD may be viewed as a unique overflow metabolism with desirable metabolic functions . Meso-2,3-Butanediol is the source of production of 2-butanol by isolates of lactic acid bacteria , indicating its potential for future industrial applications.
Relevant papers have been analyzed to provide this information .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,3-epoxybutane: meso-2,3-Butanediol can be synthesized by the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide ring, resulting in the formation of the diol.
Fermentation: this compound can also be produced through the fermentation of sugars by microorganisms such as Klebsiella pneumoniae and Bacillus species. This method is particularly interesting for producing bio-based chemicals.
Industrial Production Methods:
Syngas Fermentation: This method involves the use of syngas (a mixture of carbon monoxide, hydrogen, and carbon dioxide) and renewable biomass.
Metabolically Engineered Escherichia coli: Under low oxygen conditions, metabolically engineered Escherichia coli can produce this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: meso-2,3-Butanediol can undergo oxidation to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used for reduction reactions.
Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions can be employed.
Major Products:
Acetoin and Diacetyl: These are major products formed during the oxidation of this compound.
Butane: This is a product of the reduction of this compound.
Comparison with Similar Compounds
Dextro-2,3-Butanediol: This is one of the enantiomers of 2,3-butanediol.
Levo-2,3-Butanediol: This is the other enantiomer of 2,3-butanediol.
1,3-Butanediol: Another isomer of butanediol with different properties and applications.
Uniqueness: meso-2,3-Butanediol is unique because it is achiral and has an internal plane of symmetry, making it optically inactive. This property distinguishes it from its chiral counterparts, dextro-2,3-butanediol and levo-2,3-butanediol .
Properties
IUPAC Name |
(2R,3S)-butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031540 | |
Record name | Meso-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | meso-2,3-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15434 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
77.3-77.4 °C at 1.00E+01 mm Hg | |
Record name | (R,R)-2,3-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02418 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Vapor Pressure |
0.38 [mmHg] | |
Record name | meso-2,3-Butanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15434 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5341-95-7, 24347-58-8 | |
Record name | meso-2,3-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Butanediol, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-2,3-Butanediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02418 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | meso-2,3-Butanediol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |
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Record name | Meso-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-butane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |
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Record name | 2,3-BUTANEDIOL, ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |
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Retrosynthesis Analysis
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